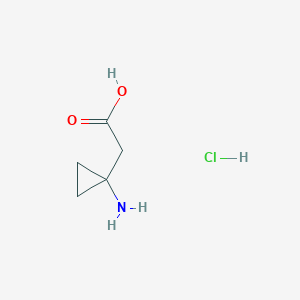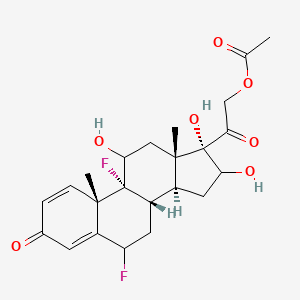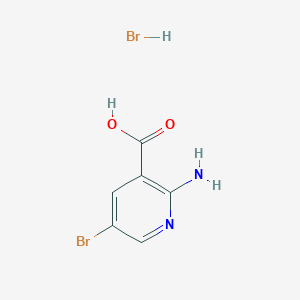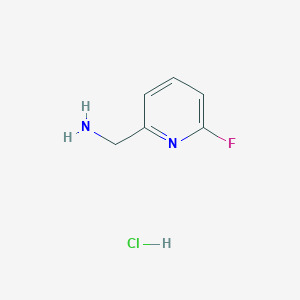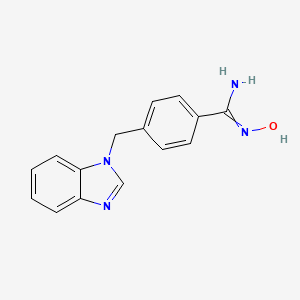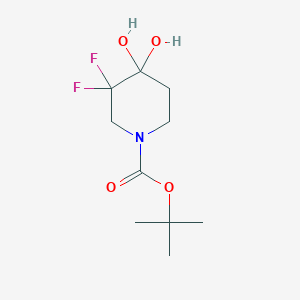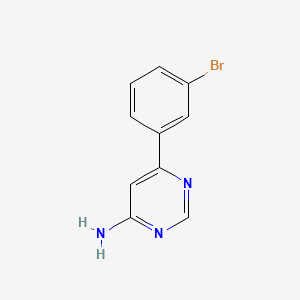
6-(3-Bromophenyl)pyrimidin-4-amine
Overview
Description
6-(3-Bromophenyl)pyrimidin-4-amine is a chemical compound with a molecular weight of 250.1 . It is a derivative of pyrimidine, a class of heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Pyrimidine derivatives have been synthesized in various studies. For instance, a study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study reported the synthesis of a series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives through Claisen-Schmidt condensation .Molecular Structure Analysis
The molecular structure of 6-(3-Bromophenyl)pyrimidin-4-amine was determined using techniques such as the direct method and least-squares technique in the full matrix anisotropic approximation . The InChI code for this compound is 1S/C10H8BrN3/c11-8-3-1-2-7 (4-8)9-5-10 (12)14-6-13-9/h1-6H, (H2,12,13,14) .Chemical Reactions Analysis
Pyrimidine derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . They have been used in the synthesis of various active molecules and are extensively used in the intermediate skeleton of agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(3-Bromophenyl)pyrimidin-4-amine include a molecular weight of 250.1 . The compound is stored at room temperature and is in powder form .Scientific Research Applications
Anticancer Therapeutics
Compounds structurally related to 6-(3-Bromophenyl)pyrimidin-4-amine have shown significant potential in anticancer therapy. For instance, certain derivatives have demonstrated high antiproliferative potential against human colorectal carcinoma cancer cell lines, surpassing the efficacy of reference drugs like 5-fluorouracil . This suggests that 6-(3-Bromophenyl)pyrimidin-4-amine could be used as a lead compound for rational drug design targeting cancer cells.
Antiviral Agents
Derivatives of pyrimidine amines have been noted for their antiviral activity, particularly against viruses like the Newcastle disease virus . This implies that 6-(3-Bromophenyl)pyrimidin-4-amine could serve as a precursor for developing new antiviral drugs that might work comparably to established antiviral medications such as Ribavirin.
Chemical Synthesis and Drug Design
The compound’s structure allows for efficient synthesis and library-friendly production of N-substituted derivatives . This characteristic is crucial for creating diverse chemical libraries used in drug discovery and development processes.
Neuroprotective Research
Pyrazoline derivatives related to 6-(3-Bromophenyl)pyrimidin-4-amine have been studied for their neuroprotective effects, including their impact on acetylcholinesterase activity and oxidative stress parameters in brain tissues . This suggests potential research applications in neurodegenerative disease models.
Anti-inflammatory Research
Pyrimidine compounds have been associated with anti-inflammatory effects due to their inhibitory action on various inflammatory mediators . Therefore, 6-(3-Bromophenyl)pyrimidin-4-amine could be investigated for its potential anti-inflammatory properties.
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 6-(3-Bromophenyl)pyrimidin-4-amine are not mentioned in the search results, research on pyrimidine derivatives continues to be a priority in the design of biologically active compounds . Further studies could focus on exploring the potential applications of 6-(3-Bromophenyl)pyrimidin-4-amine in various fields, including medicinal chemistry and agrochemicals.
properties
IUPAC Name |
6-(3-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRZGBTIJXXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



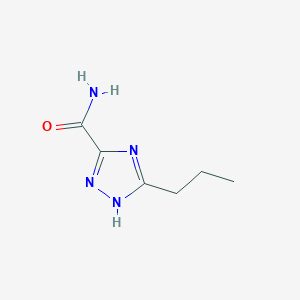

![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
